1-methyl-3-({methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-methyl-3-({methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H15N5O3 and its molecular weight is 277.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.11748936 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis and structural characterization of pyrazole derivatives, including those related to 1-methyl-3-({methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid. For instance, Yıldırım et al. (2005) and Radi et al. (2015) have explored the formation of pyrazole-3-carboxamide and -3-carboxylate derivatives, demonstrating a wide range of synthetic methodologies and characterizations through NMR, IR, and elemental analysis, highlighting the compound's versatility in organic synthesis (Yıldırım, Kandemirli, & Akçamur, 2005); (Radi, Yahyi, Et‐touhami, Jha, Adarsh, Robeyns, & Garcia, 2015).
Structural Diversity and Coordination Chemistry
Research by Cheng et al. (2017) has introduced bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands for assembling with Zn(II) and Cd(II) ions, leading to the formation of coordination polymers with diverse structures. This demonstrates the compound's potential in the development of new materials with unique properties (Cheng, Wang, Bao, Wu, Sun, Yang, & Liu, 2017).
Luminescence Properties
Su et al. (2014) explored the luminescence properties of transition metal complexes involving uncoordinated carboxyl groups derived from pyrazole-4-carboxylic acid. Their findings indicate potential applications in the development of luminescent materials and sensors (Su, Cheng, Ren, Zhai, Tao, & Liu, 2014).
Antifungal Activity
Du et al. (2015) synthesized a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and evaluated their antifungal activities. Some compounds showed high efficacy against phytopathogenic fungi, suggesting potential applications in agriculture and plant protection (Du, Tian, Yang, Li, Li, Jia, Che, Wang, & Qin, 2015).
Properties
IUPAC Name |
1-methyl-3-[methyl-[(2-methylpyrazol-3-yl)methyl]carbamoyl]pyrazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-15(6-8-4-5-13-17(8)3)11(18)10-9(12(19)20)7-16(2)14-10/h4-5,7H,6H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGGEVBCEMIAGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N(C)CC2=CC=NN2C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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